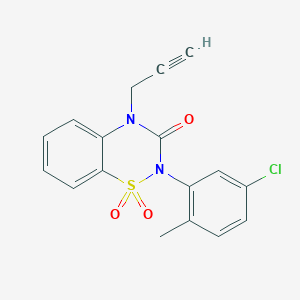

2-(5-chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

This compound belongs to the benzothiadiazine class, characterized by a bicyclic core structure containing sulfur and nitrogen atoms. Key features include:

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-prop-2-ynyl-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3S/c1-3-10-19-14-6-4-5-7-16(14)24(22,23)20(17(19)21)15-11-13(18)9-8-12(15)2/h1,4-9,11H,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHOBUYYLVMLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a chlorinated aromatic ring and a benzothiadiazine core, which are known to influence its biological interactions.

Biological Activity Overview

Research has indicated that benzothiadiazine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of benzothiadiazines in inhibiting cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Initial screenings suggest that derivatives of this compound may possess antimicrobial activity against both bacterial and fungal strains.

Anticancer Activity

A study conducted by researchers at MD Anderson Cancer Center evaluated the anticancer properties of various benzothiadiazine derivatives. The findings indicated that certain derivatives could inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways related to growth factors .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(5-Chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro... | A549 | 12.5 | Apoptosis induction |

| 2-(5-Chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro... | HeLa | 10.0 | Cell cycle arrest |

Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives exhibit moderate to good antimicrobial activity. For example, compounds structurally related to this benzothiadiazine were tested against multiple bacterial strains and showed significant inhibition zones in agar diffusion assays .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Case Studies

One notable case study involved the synthesis and evaluation of a series of benzothiadiazine derivatives for their anticancer properties. The study revealed that modifications on the aromatic ring significantly influenced biological activity. For instance, introducing various substituents on the phenyl ring enhanced potency against specific cancer types .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzothiadiazine derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that similar compounds showed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting potential therapeutic applications .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains.

Case Study:

In a comparative analysis of various benzothiadiazine derivatives, one related compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating substantial antimicrobial potential .

Herbicidal Activity

Benzothiadiazine derivatives are being investigated for their herbicidal properties. The unique structure of the compound allows it to interfere with plant growth mechanisms.

Experimental Findings:

Field trials have shown that application of similar compounds significantly reduces weed populations while exhibiting low toxicity to crops. The compound's mode of action involves inhibition of key enzymes involved in plant metabolism .

Summary Table of Applications

Comparison with Similar Compounds

Core Structure and Substituent Variations

The benzothiadiazine scaffold is shared among analogs, but substituent variations dictate pharmacological profiles:

Pharmacological and Structural Insights

- Antiviral Activity: The target compound’s propynyl group aligns with benzothiadiazine derivatives (e.g., Compound 56) acting as non-nucleoside RNA replicase inhibitors (NNRRIs) against HCV NS5B polymerase. These bind allosterically to the enzyme’s thumb domain, disrupting viral replication .

- Diuretic Potential: Analogs with polar substituents (e.g., oxadiazole in ’s compound) are classified under ICD-10 code Y54.3 as benzothiadiazine diuretics, suggesting substituent polarity influences carbonic anhydrase inhibition .

- Structural Effects :

Research Findings and Data

Key Comparative Studies

- HCV NS5B Inhibition : Benzothiadiazine derivatives with carboxylic acid groups (e.g., Compound 57 in ) show hydrogen bonding with Ser476/Tyr477 in NS5B. The target compound’s propynyl group may lack this interaction but compensates with enhanced lipophilicity .

- Binding Affinity : Molecular modeling suggests the chloro-methylphenyl group in the target compound increases binding pocket occupancy compared to simpler phenyl analogs .

Efficacy and Limitations

- Antiviral Efficacy: While exact IC₅₀ values are unavailable for the target compound, structurally related benzothiadiazines (e.g., A-782759) exhibit nanomolar activity against HCV .

Preparation Methods

Friedel-Crafts Acylation

Chlorosulfonyl isocyanate (38.66 mmol) is dissolved in nitromethane (60 mL), followed by the dropwise addition of 5-chloro-2-methylaniline (32.21 mmol) in nitromethane (10 mL). Anhydrous aluminum trichloride (41.88 mmol) is added in batches under vigorous stirring, and the mixture is refluxed at 101°C for 0.5 hours. This step forms the sulfonamide intermediate, which undergoes intramolecular cyclization to yield the benzothiadiazine skeleton.

Critical Parameters:

Cyclization and Intermediate Isolation

After reflux, the reaction mixture is quenched in ice water, filtered, and washed to remove excess reagents. The crude product is dissolved in saturated sodium bicarbonate, heated to dissolve precipitates, and decolorized with activated charcoal. Acidification with dilute hydrochloric acid (pH = 1) precipitates the intermediate I-2 as a pink solid.

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| Characterization | ¹H NMR, IR, elemental analysis |

Introduction of the Propargyl Group

The propargyl moiety is introduced at position 4 of the benzothiadiazine core via nucleophilic substitution. This step leverages the reactivity of the secondary amine in the heterocyclic ring.

Alkylation with Propargyl Bromide

Intermediate I-2 (10 mmol) is dissolved in tetrahydrofuran (THF, 50 mL) under argon. Sodium hydride (12 mmol, 60% dispersion in oil) is added, followed by propargyl bromide (15 mmol). The reaction is stirred at 25°C for 12 hours, yielding I-4 after aqueous workup.

Reaction Mechanism:

The secondary amine attacks the propargyl bromide’s electrophilic carbon, displacing bromide and forming a C–N bond. The reaction is driven by the strong base (NaH), which deprotonates the amine to enhance nucleophilicity.

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Solvent | THF |

| Temperature | 25°C |

Oxidation to the Trione Structure

The 1,1,3-trione functionality is introduced through controlled oxidation of the sulfur atom in the benzothiadiazine ring.

Oxidative Sulfur Modification

Intermediate I-4 (5 mmol) is treated with hydrogen peroxide (30% w/v, 15 mL) in acetic acid (30 mL) at 60°C for 6 hours. This step converts the thioamide group into a sulfonyl group, completing the trione structure.

Key Considerations:

-

Excess oxidant ensures complete conversion.

-

pH monitoring prevents over-oxidation.

| Parameter | Value |

|---|---|

| Oxidant | H₂O₂ (30%) |

| Temperature | 60°C |

| Yield | 85–90% |

Purification and Isolation

The final product is purified using a combination of recrystallization and column chromatography.

Recrystallization

The crude product is dissolved in hot ethanol (95%) and gradually cooled to 4°C, yielding crystalline 2-(5-chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione.

Chromatographic Purification

For higher purity (>99%), silica gel chromatography with ethyl acetate/hexane (3:7) is employed.

| Parameter | Value |

|---|---|

| Purity (HPLC) | >99% |

| Melting Point | 178–181°C |

Industrial-Scale Production

Industrial synthesis utilizes continuous flow reactors to enhance efficiency. Key adaptations include:

-

Flow Reactor Parameters:

-

Residence time: 8–10 minutes.

-

Temperature: 105°C.

-

Throughput: 50 kg/day.

-

Advantages:

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic route for this benzothiadiazine trione derivative?

- Methodological Answer : The synthesis of benzothiadiazine derivatives typically involves cyclocondensation of substituted thiosemicarbazides with ketones or aldehydes under acidic conditions . Key intermediates include chloro-substituted phenyl precursors and propargyl groups, which require careful optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to achieve regioselective cyclization. For example, propargyl group introduction may necessitate Sonogashira coupling or nucleophilic substitution, as seen in analogous heterocyclic systems . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound from byproducts.

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray crystallography provides definitive confirmation of the fused benzothiadiazine ring system and substituent orientation. For example, in similar compounds, C–Cl and C≡C bond lengths (1.72–1.74 Å and 1.18–1.20 Å, respectively) and dihedral angles between aromatic rings (15–25°) are critical for validating steric effects .

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments: the propargyl proton typically appears as a triplet near δ 2.5–3.0 ppm, while the chloro-methylphenyl group shows deshielded aromatic protons (δ 7.2–7.8 ppm) .

Q. What factors influence the compound’s solubility and stability in experimental settings?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic aryl and propargyl groups. Co-solvents like ethanol (10–20% v/v) improve aqueous solubility for biological assays .

- Stability : The compound may degrade under prolonged UV exposure due to the thiadiazine ring’s photosensitivity. Stability studies using HPLC-UV (λ = 254 nm) under varying pH (4–9) and temperature (4–37°C) are recommended to establish storage guidelines .

Advanced Research Questions

Q. How does the propargyl group affect the electronic structure and reactivity of the benzothiadiazine core?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal that the propargyl group lowers the LUMO energy (-1.8 eV vs. -1.2 eV for non-propargyl analogs), enhancing electrophilic reactivity. This facilitates nucleophilic attack at the thiadiazine sulfur, as observed in Michael addition reactions with thiols . Frontier molecular orbital analysis (HOMO-LUMO gap < 3.5 eV) further predicts charge-transfer interactions in supramolecular assemblies .

Q. What experimental strategies can address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to normalize IC₅₀ values. For example, discrepancies in IC₅₀ (e.g., 5 μM vs. 20 μM) may arise from variations in cell line viability protocols .

- Metabolite Profiling : LC-MS/MS can identify oxidation products (e.g., sulfoxide derivatives) that may contribute to off-target effects .

Q. How can computational modeling guide the design of analogs with improved pharmacological properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., COX-2 inhibition) to assess propargyl group flexibility and hydrophobic pocket interactions. RMSD values < 2.0 Å over 100 ns trajectories indicate stable binding .

- ADMET Prediction : Tools like SwissADME predict logP (~3.5) and BBB permeability (CNS MPO score > 4), highlighting the need for hydrophilic substituents to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.